- Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases, World Intellectual Property Organization, , ,
Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)
94514-21-3 structure
Product Name:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
CAS-Nr.:94514-21-3
MF:C8H4FNO2
MW:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038
Update Time:2024-10-25
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-fluoro-1H-Isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
- 4-FLUOROPHTHALIMIDE
- 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
- 5-Fluoro-isoindole-1,3-dione
- 5-Fluoroisoindoline-1,3-dione
- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Z1255487934
- AKOS005067070
- GS3910
- CS-0058047
- 94514-21-3
- DVDRUQOUGHIYCB-UHFFFAOYSA-N
- EN300-99458
- 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
- MFCD00627750
- SB23057
- D84570
- SCHEMBL1953630
- UNII-HF76654PW9
- 5-fluoroisoindole-1,3-dione
- HF76654PW9
-
- MDL: MFCD00627750
- Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
- InChI-Schlüssel: DVDRUQOUGHIYCB-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=CC=2)F)C(=O)N1
Berechnete Eigenschaften
- Genaue Masse: 165.02260653 g/mol
- Monoisotopenmasse: 165.02260653 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 241
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 165.12
- XLogP3: 1.3
- Topologische Polaroberfläche: 46.2Ų
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B440418-10mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B440418-50mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B440418-100mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 100mg |
$ 250.00 | 2022-06-01 | ||
| eNovation Chemicals LLC | Y1238196-250mg |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-1g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 1g |
$315 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238196-5g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 5g |
$845 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-100MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 100MG |
¥ 475.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-250MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 250MG |
¥ 653.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-500MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 500MG |
¥ 5,121.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-1G |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 1g |
¥ 1,867.00 | 2023-04-12 |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Urea Solvents: Toluene ; 16 h, reflux; reflux → rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 2 h, 200 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , 4-(Dimethylamino)pyridine , Copper sulfate ; 5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
Referenz
- Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides, Frontiers in Chemistry (Lausanne, 2020, 8,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Methanol ; 12 h, rt
Referenz
- Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles, Organic Letters, 2017, 19(19), 5348-5351
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Urea Solvents: Xylene ; overnight, rt → reflux
Referenz
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Ammonia , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene , Water ; 4 h, 0.6 MPa, 110 °C
Referenz
- Method for synthesizing phthalimide and benzene ring-substituted derivative thereof, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Formamide ; 22 °C; 2.5 h, 120 °C
Referenz
- Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates, Angewandte Chemie, 2018, 57(36), 11683-11687
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Xylene ; 125 °C
Referenz
- Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines, Materials Research Innovations, 2014, 18(5), 340-345
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ; 130 °C
Referenz
- Synthesis of 4-fluorophthalimide by Balz-Schieman, Jingxi Huagong, 2013, 30(9), 1077-1080
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Formamide ; 120 °C
Referenz
- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt
1.2 reflux
1.2 reflux
Referenz
- Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162
Herstellungsverfahren 12
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
- 4-Fluorophthalic anhydride
- Borate(1-),tetrafluoro-
- 5-fluoroindan-1-one
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- Sulfate, hydrogen(8CI,9CI)
- Carbonyl[N-chloro-4-fluorobenzamidato(2-)-κC2,κN1][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobalt
- Formamide
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Bestellnummer:A1095207
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:14
Preis ($):280.0/767.0
Email:sales@amadischem.com
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Reinheit:99%/99%
Menge:1g/5g
Preis ($):280.0/767.0